



Application Notes and Protocols for A 274 Compounds

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | A 274 | |
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The designation "A 274" can refer to several distinct investigational compounds. This document provides detailed application notes and protocols for the most prominent substances identified under this designation, tailored for researchers, scientists, and drug development professionals. The information is organized by compound: CK-274 (Aficamten), Nivolumab (from the CheckMate 274 trial), and MGS0274 Besylate.

CK-274 (Aficamten)

Compound Class: Cardiac Myosin Inhibitor

Therapeutic Area: Hypertrophic Cardiomyopathy

Application Notes

Aficamten (CK-274) is a novel small molecule that acts as a cardiac myosin inhibitor. It has been shown to decrease cardiac myosin ATPase activity and reduce cardiac fractional shortening.[1] Its primary application in research and clinical development is for the treatment of hypertrophic cardiomyopathy (HCM), particularly in cases with left ventricular outflow tract obstruction (LVOTO).[1]

Mechanism of Action: Aficamten targets cardiac myosin, the motor protein responsible for heart muscle contraction. By inhibiting the ATPase activity of myosin, it reduces the number of actin-myosin cross-bridges formed, leading to a decrease in cardiac contractility. This mechanism



helps to alleviate the hypercontractility characteristic of HCM and can reduce the pressure gradient in the left ventricular outflow tract.

Quantitative Data Summary

Table 1: Preclinical Dosage and Effects of Aficamten (CK-274) in a Feline HCM Model

| Parameter | Value | Species/Model | Notes |
|-------------------|--|----------------------------------|---|
| Dosage | 2 mg/kg | Feline (A31P MYBPC3 mutation) | Single oral dose.[1] |
| Vehicle | 0.5% (w/v) Hydroxypropylmethylc ellulose (HPMC) and 0.1% TWEEN® 80 in Ultra Pure water | Feline | Oral gavage.[1] |
| Primary Effect | Reduction in LV systolic function | Feline | Increased Left Ventricular Internal Diameter in systole (LVIDs) with preserved Left Ventricular Internal Diameter in diastole (LVIDd).[1] |
| Secondary Effects | - Reduced LV pressure gradient- Reduced incidence of LVOTO- Increased Heart Rate (at 2 mg/kg)- Reduced Isovolumic Relaxation Time (IVRT)- Reduced Tricuspid Annular Plane Systolic Excursion (TAPSE) | Feline | [1] |



Experimental Protocols

Protocol 1: In Vivo Administration of Aficamten in a Feline HCM Model[1]

Objective: To assess the pharmacodynamic effects of a single oral dose of Aficamten on cardiac function in cats with hereditary HCM.

Materials:

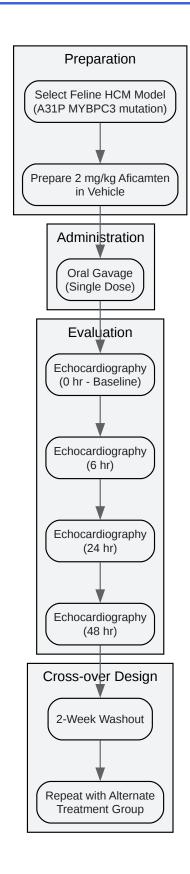
- Aficamten (CK-274)
- Vehicle: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC), 0.1% TWEEN® 80, Ultra Pure water
- · Oral gavage needles
- Echocardiography equipment

Procedure:

- Animal Model: Use purpose-bred cats with a naturally occurring A31P MYBPC3 mutation and a clinical diagnosis of HCM with LVOTO.
- Dosing Solution Preparation: Prepare a suspension of Africamten in the vehicle at the desired concentration to achieve a 2 mg/kg dose in a 1 mg/kg volume.
- Administration: Administer a single oral dose of 2 mg/kg Aficamten via oral gavage. For the control group, administer the vehicle only.
- Echocardiographic Evaluation: Perform echocardiograms at baseline (0 hours) and at 6, 24, and 48 hours post-dosing.
- Washout Period: In a cross-over study design, a minimum washout period of 2 weeks should be observed between treatments.[1]

Diagrams





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Caption: Experimental workflow for in vivo testing of Aficamten in a feline HCM model.



Nivolumab (CheckMate 274 Trial)

Compound Class: Monoclonal Antibody (IgG4), PD-1 Inhibitor

Therapeutic Area: Oncology (Urothelial Carcinoma)

Application Notes

The CheckMate 274 trial is a phase III study evaluating the efficacy and safety of Nivolumab as an adjuvant therapy for patients with high-risk muscle-invasive urothelial carcinoma (MIUC) after radical surgery.[2][3] Nivolumab is an immune checkpoint inhibitor that blocks the programmed death-1 (PD-1) receptor, thereby enhancing T-cell-mediated anti-tumor responses.

Mechanism of Action: PD-1 is a checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the immune system. Nivolumab is an IgG4 monoclonal antibody that binds to PD-1, preventing its interaction with PD-L1 and restoring the immune system's ability to recognize and attack tumor cells.[4]

Quantitative Data Summary

Table 2: Nivolumab Dosage and Administration in the CheckMate 274 Trial

| Parameter | Value | Population | Notes |
|----------------------|--------------------|--|---|
| Dosage | 240 mg | High-risk MIUC patients | Administered every two weeks.[3][5] |
| Administration Route | Intravenous (IV) | High-risk MIUC patients | - |
| Treatment Duration | Up to 1 year | High-risk MIUC patients | [3][5] |
| Patient Population | 709 patients total | High-risk MIUC after radical resection | Randomized 1:1 to Nivolumab (n=353) or placebo (n=356).[4][5] |



Table 3: Key Efficacy Endpoints from CheckMate 274 (Median Follow-up of 36.1 months)

| Endpoint | Nivolumab Arm | Placebo Arm | Hazard Ratio (95% CI) |
|--------------------------------------|---------------|-------------|--------------------------|
| Disease-Free Survival (ITT) | 22.0 months | 11.0 months | 0.71 (0.58 - 0.86)[6] |
| Disease-Free Survival (PD-L1 ≥1%) | Not Reached | 8.4 months | 0.52 (0.37 - 0.72)[6] |
| Overall Survival (ITT) | Not Reached | Not Reached | 0.76 (0.61 - 0.96)[6] |
| Overall Survival (PD- L1 ≥1%) | Not Reached | Not Reached | 0.56 (0.36 - 0.86)[6] |

Experimental Protocols

Protocol 2: Adjuvant Nivolumab Administration for MIUC (CheckMate 274 Trial Design)[2][3]

Objective: To evaluate the efficacy of adjuvant Nivolumab compared to placebo in patients with high-risk MIUC post-radical resection.

Inclusion Criteria (Abbreviated):

- Diagnosis of muscle-invasive urothelial carcinoma (bladder, ureter, or renal pelvis).
- High risk of recurrence post-radical surgery.
- Radical surgery performed within the last 120 days.
- · Disease-free status confirmed by imaging.
- ECOG performance status ≤ 1.

Procedure:

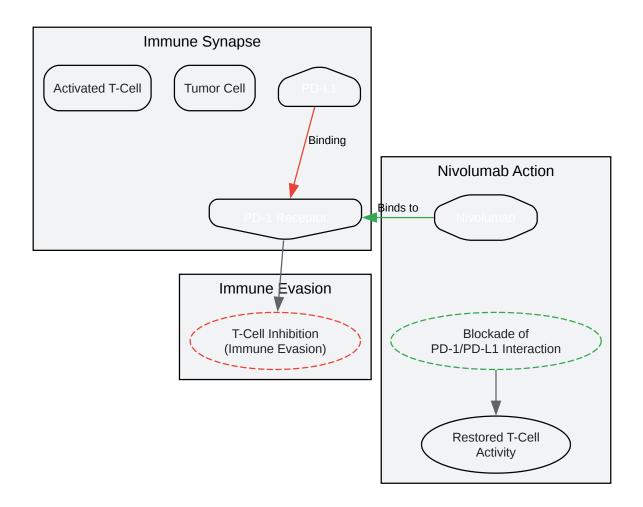
 Randomization: Randomize eligible patients in a 1:1 ratio to receive either Nivolumab or a placebo.



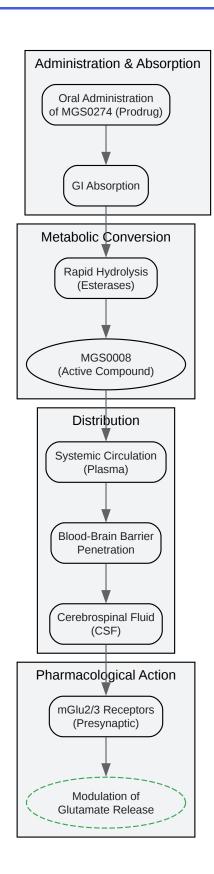
- Dosing:
 - Nivolumab Arm: Administer 240 mg of Nivolumab intravenously every 2 weeks.
 - Placebo Arm: Administer a matching placebo intravenously every 2 weeks.
- Treatment Cycle: Continue treatment for a maximum duration of one year, or until disease recurrence or unacceptable toxicity.
- Monitoring: Monitor patients for disease-free survival (primary endpoint), overall survival, and treatment-related adverse events.

Diagrams









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